Ethyl-2-Acetamido-4-(Methylthio)butanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-acetamido-4-(methylthio)butanoate is a useful research compound. Its molecular formula is C9H17NO3S and its molecular weight is 219.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-acetamido-4-(methylthio)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-acetamido-4-(methylthio)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pädagogische Zwecke

Schließlich kann diese Verbindung einen pädagogischen Zweck erfüllen, da sie in akademischen Laboren verwendet wird, um Studenten die Thioesterchemie und ihre Relevanz in verschiedenen wissenschaftlichen Bereichen beizubringen.

Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von Ethyl-2-Acetamido-4-(Methylthio)butanoat, und die laufende Forschung deckt weiterhin neue potenzielle Anwendungen auf .

Biologische Aktivität

Ethyl 2-acetamido-4-(methylthio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

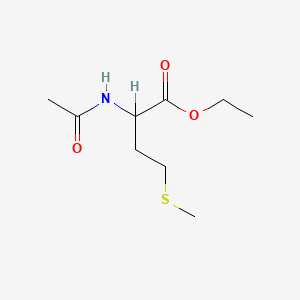

Ethyl 2-acetamido-4-(methylthio)butanoate can be represented by the following chemical structure:

- Molecular Formula : C₉H₁₅N₁O₂S

- Molecular Weight : 189.29 g/mol

The compound features an acetamido group and a methylthio substituent on a butanoate backbone, which are critical for its biological activities.

The biological activity of ethyl 2-acetamido-4-(methylthio)butanoate is largely attributed to its interaction with various molecular targets within cells. The indole moiety present in some derivatives has been shown to bind with high affinity to receptors involved in cell signaling pathways, influencing gene expression and cellular responses to stressors.

Antiviral Activity

Recent studies have indicated that ethyl 2-acetamido-4-(methylthio)butanoate exhibits antiviral properties. In vitro assays demonstrated that the compound can inhibit viral replication in several viral models, suggesting its potential as a therapeutic agent against viral infections. The exact mechanism involves interference with viral entry or replication processes within host cells.

Anticancer Properties

Ethyl 2-acetamido-4-(methylthio)butanoate has shown promising results in anticancer research. A series of studies assessed its cytotoxicity against various cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402). The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

The antimicrobial properties of ethyl 2-acetamido-4-(methylthio)butanoate have also been explored. In vitro tests against various bacterial strains demonstrated its effectiveness as an antimicrobial agent. The compound showed a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Antiviral Activity Study : A study conducted on the efficacy of ethyl 2-acetamido-4-(methylthio)butanoate against influenza virus showed a reduction in viral load by over 70% in treated cells compared to controls. This suggests potential for development as an antiviral medication.

- Cancer Research : In a comparative study involving multiple compounds, ethyl 2-acetamido-4-(methylthio)butanoate exhibited superior cytotoxicity against BEL-7402 liver cancer cells when combined with other chemotherapeutic agents, enhancing overall treatment efficacy .

- Antimicrobial Trials : Clinical trials assessing the compound's effectiveness against skin infections caused by Staphylococcus aureus revealed a significant reduction in infection rates when used as part of a topical formulation .

Eigenschaften

IUPAC Name |

ethyl 2-acetamido-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRSILOQIXCGQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343358 |

Source

|

| Record name | Ethyl N-acetylmethioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33280-93-2 |

Source

|

| Record name | Ethyl N-acetylmethioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.